molecular formula C13H15ClO3 B12113808 Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]- CAS No. 1152523-42-6

Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]-

Cat. No.: B12113808
CAS No.: 1152523-42-6
M. Wt: 254.71 g/mol
InChI Key: GQQIFEDFLJGWHQ-UHFFFAOYSA-N
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Description

Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]-: is an organic compound with a complex structure that includes a benzaldehyde core substituted with chlorine, methoxy, and a prenyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]- typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable benzaldehyde derivative.

    Chlorination: Introduction of the chlorine atom at the 3-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Methoxylation: The methoxy group is introduced at the 5-position using methanol in the presence of a base like sodium methoxide.

    Prenylation: The final step involves the introduction of the prenyl ether group at the 4-position. This can be done using prenyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzoic acid.

    Reduction: 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as an intermediate for the synthesis of more complex molecules. Its unique substituents make it a valuable building block for designing novel compounds.

Biology and Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential biological activities. The presence of the prenyl group suggests possible interactions with biological membranes, which could be leveraged in drug design.

Industry

In the materials science field, this compound could be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]- exerts its effects depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, the chlorine atom can participate in substitution reactions, and the prenyl ether group can undergo various transformations. These interactions can affect molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde, 3-chloro-4-methoxy-: Similar structure but lacks the prenyl ether group.

    Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-: Contains a phenylmethoxy group instead of a prenyl ether group.

    Benzaldehyde, 3-hydroxy-4-methoxy-: Has a hydroxy group instead of a chlorine atom.

Uniqueness

The unique combination of substituents in Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]- imparts distinct chemical properties, making it a versatile compound for various applications. The presence of the prenyl ether group, in particular, sets it apart from other benzaldehyde derivatives, offering unique reactivity and potential biological activity.

Biological Activity

Benzaldehyde derivatives have garnered attention in the field of medicinal chemistry due to their diverse biological activities. The compound Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]- is particularly interesting due to its structural features that may contribute to its pharmacological properties. This article provides an overview of the biological activity of this compound, including its antibacterial, antifungal, and cytotoxic effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula for Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]- is C13_{13}H15_{15}ClO3_{3}. The compound features a benzaldehyde moiety with a chloro substituent and a methoxy group, which are known to influence biological activity.

1. Antibacterial Activity

Research has shown that benzaldehyde derivatives can exhibit significant antibacterial properties. A study evaluated the antibacterial efficacy of various benzaldehyde compounds against common pathogens. Benzaldehyde, including its derivatives, demonstrated effectiveness against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8.0 mM (850 μg/mL)
Bacillus anthracis8.0 mM (850 μg/mL)
Pantoea conspicua10.0 mM (1060 μg/mL)
Citrobacter youngae10.0 mM (1060 μg/mL)

The ability of benzaldehyde to reduce the MIC of standard antibiotics suggests a potential role as an antibiotic modulator .

2. Antifungal Activity

In addition to antibacterial properties, benzaldehyde derivatives have been tested for antifungal activity. A study indicated that certain substituted benzaldehydes showed inhibitory effects against various fungal strains, including Candida albicans and Aspergillus niger. The mechanism of action is believed to involve disruption of fungal cell wall integrity and interference with fungal metabolism.

3. Cytotoxic Effects

The cytotoxicity of Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]- has been assessed in various cancer cell lines. In vitro studies demonstrated that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. The cytotoxic effects were quantified using the MTT assay, revealing IC50_{50} values in the micromolar range.

Case Studies

Case Study 1: Antibacterial Modulation
A study aimed at evaluating the modulation of antibiotic activity by benzaldehyde found that it enhanced the efficacy of antibiotics against resistant strains of bacteria. The researchers observed that co-administration with benzaldehyde reduced the MIC values significantly when tested against Staphylococcus aureus.

Case Study 2: Cytotoxicity in Cancer Research
In another investigation focusing on cancer treatment, Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]- was tested on human breast cancer cell lines (MCF7). The results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.

Properties

CAS No.

1152523-42-6

Molecular Formula

C13H15ClO3

Molecular Weight

254.71 g/mol

IUPAC Name

3-chloro-5-methoxy-4-(3-methylbut-2-enoxy)benzaldehyde

InChI

InChI=1S/C13H15ClO3/c1-9(2)4-5-17-13-11(14)6-10(8-15)7-12(13)16-3/h4,6-8H,5H2,1-3H3

InChI Key

GQQIFEDFLJGWHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=C(C=C(C=C1Cl)C=O)OC)C

Origin of Product

United States

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